Sodium oxamate

説明

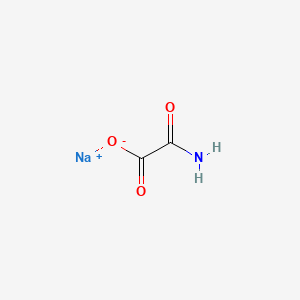

オキサミン酸ナトリウムは、分子式C₂H₂NNaO₃ の化学化合物です。それはオキサミン酸のナトリウム塩であり、乳酸脱水素酵素の競合阻害剤としての役割で知られています。

2. 製法

合成経路と反応条件: オキサミン酸ナトリウムは、オキサミン酸を水酸化ナトリウムで中和することにより合成できます。この反応は通常、オキサミン酸を水に溶解し、次にpHが中性になるまで水酸化ナトリウム溶液を加えることを伴います。得られた溶液を蒸発させて、オキサミン酸ナトリウムを結晶性固体として得ます。

工業生産方法: 工業的には、オキサミン酸ナトリウムは、シュウ酸とアンモニアを反応させてオキサミン酸を生成し、次に水酸化ナトリウムで中和することによって製造されます。 このプロセスには、最終生成物の高純度と収率を確保するために、反応条件を慎重に制御することが含まれます .

反応の種類:

酸化と還元: オキサミン酸ナトリウムは、その安定した構造のために、通常、酸化または還元反応を起こしません。

置換: 特定の条件下では、アミノ基が他の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件:

試薬: 水酸化ナトリウム、シュウ酸、アンモニア。

条件: 水溶液、制御されたpH、および温度。

生成される主な生成物:

オキサミン酸: 合成プロセス中に生成されます。

オキサミン酸ナトリウム: 中和および結晶化後に得られる最終生成物.

4. 科学研究への応用

化学: 乳酸脱水素酵素の阻害剤として分析化学における試薬として使用されます。

生物学: 特に解糖阻害における代謝研究におけるその役割について調査されています。

医学: 癌細胞における乳酸産生を阻害する能力から、抗癌剤としての可能性が探求されています。

準備方法

Synthetic Routes and Reaction Conditions: Sodium oxamate can be synthesized through the neutralization of oxamic acid with sodium hydroxide. The reaction typically involves dissolving oxamic acid in water and then adding sodium hydroxide solution until the pH reaches neutral. The resulting solution is then evaporated to obtain this compound as a crystalline solid.

Industrial Production Methods: In industrial settings, this compound is produced by reacting oxalic acid with ammonia to form oxamic acid, which is then neutralized with sodium hydroxide. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable structure.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Reagents: Sodium hydroxide, oxalic acid, ammonia.

Conditions: Aqueous solutions, controlled pH, and temperature.

Major Products Formed:

Oxamic Acid: Formed during the synthesis process.

This compound: The final product obtained after neutralization and crystallization.

科学的研究の応用

Cancer Research and Treatment

Mechanism of Action:

Sodium oxamate functions by inhibiting lactate dehydrogenase A (LDH-A), which is often overexpressed in cancer cells due to the Warburg effect—where cancer cells preferentially convert glucose to lactate even in the presence of oxygen. This metabolic shift supports rapid cell proliferation but also leads to increased lactate production.

Case Studies:

- Colorectal Cancer: Research by Seliger et al. demonstrated that this compound combined with chemotherapeutic agents like 5-fluorouracil significantly reduced cell viability and migration in colorectal cancer cells. The study indicated a dose-dependent decrease in lactate levels, suggesting that this compound alters the metabolic phenotype of these cells, making them less viable under treatment conditions .

- Gastric Cancer: Zhao et al. found that this compound administration resulted in reduced lactate concentrations in gastric carcinoma cell lines, indicating its potential as a therapeutic agent in managing tumor metabolism .

- Combination Therapies: A study combining metformin, doxorubicin, and this compound showed enhanced tumor reduction and apoptosis activation in mouse models of colorectal cancer . This highlights the compound's potential in multi-drug regimens aimed at targeting tumor metabolism.

Metabolic Disorders

Diabetes Management:

this compound has been investigated for its effects on glucose metabolism and insulin sensitivity. In studies involving db/db mice (a model for type 2 diabetes), this compound significantly improved glycemic control by reducing lactate production and enhancing insulin sensitivity .

Key Findings:

- Treatment with this compound led to decreased blood glucose levels and improved insulin secretion.

- The compound also downregulated pro-inflammatory cytokines associated with insulin resistance, suggesting a dual role in metabolic regulation and inflammation reduction .

Aquaculture and Fish Physiology

Growth Performance:

In a study involving Micropterus salmoides (largemouth bass), this compound was shown to improve growth performance and glucose homeostasis when fish were fed high-carbohydrate diets. The administration of this compound resulted in lower lactate levels and improved metabolic parameters related to energy utilization .

Research Insights:

- Fish fed diets supplemented with this compound exhibited enhanced growth rates compared to control groups.

- The compound facilitated better glucose tolerance post-glucose loading tests, indicating its potential utility in aquaculture nutrition strategies .

Bone Health

Recent studies have indicated that this compound may have beneficial effects on bone density and strength. In experiments with C57BL/6J mice, this compound improved bone mineral density and biomechanical strength, suggesting its role in bone health management . This application could be significant for aging populations or individuals at risk of osteoporosis.

Summary Table of Applications

作用機序

オキサミン酸ナトリウムは、主に乳酸脱水素酵素を阻害することによってその効果を発揮します。この阻害はピルビン酸から乳酸への変換を防ぎ、解糖経路を破壊します。このメカニズムは、エネルギー産生に解糖を大きく依存している癌細胞において特に重要です。 乳酸脱水素酵素を阻害することにより、オキサミン酸ナトリウムは乳酸産生を減らし、癌細胞の増殖を遅らせる可能性があります .

類似化合物:

オキサミン酸: オキサミン酸ナトリウムの母体化合物。

ピルビン酸: 構造的に類似しており、解糖にも関与しています。

乳酸: 乳酸脱水素酵素によって触媒される反応の生成物。

比較: オキサミン酸ナトリウムは、乳酸脱水素酵素を阻害する能力においてユニークであり、代謝研究および癌研究において貴重なツールとなっています。 ピルビン酸や乳酸は自然発生する代謝産物であるのに対し、オキサミン酸ナトリウムは代謝経路を干渉するために特別に設計された合成化合物です .

類似化合物との比較

Oxamic Acid: The parent compound of sodium oxamate.

Pyruvate: Structurally similar and also involved in glycolysis.

Lactate: The product of the reaction catalyzed by lactate dehydrogenase.

Comparison: this compound is unique in its ability to inhibit lactate dehydrogenase, making it a valuable tool in metabolic studies and cancer research. Unlike pyruvate and lactate, which are naturally occurring metabolites, this compound is a synthetic compound specifically designed to interfere with metabolic pathways .

生物活性

Sodium oxamate (SO) is a well-known lactate dehydrogenase (LDH) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer research and metabolic regulation. This article delves into the biological effects of this compound, supported by case studies, experimental findings, and data tables.

This compound primarily functions as an inhibitor of LDH, an enzyme critical for converting pyruvate to lactate in anaerobic respiration. By inhibiting LDH, this compound disrupts the lactate production pathway, leading to altered cellular metabolism and energy production.

Key Findings:

- Inhibition of LDH-A : Studies demonstrate that this compound effectively inhibits LDH-A, resulting in decreased ATP levels and impaired cell proliferation in various cancer cell lines (CNE-1 and CNE-2) .

- Cell Cycle Arrest : Treatment with this compound induces G2/M phase arrest in cancer cells. This was confirmed through flow cytometry and Western blot analysis, showing reduced expression of cyclin B1 and CDK1 proteins associated with cell cycle regulation .

Apoptotic Effects

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. Key observations include:

- Increased Apoptotic Markers : Following treatment with this compound, there was a significant increase in pro-apoptotic proteins (Bax and cleaved-caspase-3) and a decrease in anti-apoptotic signals (Bcl-2) .

- Dose-Dependent Apoptosis : The percentage of apoptotic cells increased with higher concentrations of this compound, indicating a direct relationship between drug concentration and apoptotic induction .

Impact on Metabolic Disorders

Beyond its effects on cancer cells, this compound also plays a role in metabolic regulation:

- Improvement of Glycemic Control : In diabetic mouse models (db/db mice), this compound administration improved glycemic control and insulin sensitivity through the inhibition of tissue lactate production. This suggests potential therapeutic applications in managing diabetes .

- Reduction of Lactate Production : this compound significantly reduces lactate levels in vivo, which may help mitigate complications associated with elevated lactate levels during metabolic disorders .

Data Summary

The following table summarizes key experimental findings regarding the biological activity of this compound:

Case Studies

- Cancer Cell Studies : In vitro studies on nasopharyngeal carcinoma cell lines (CNE-1 and CNE-2) demonstrated that this compound not only inhibited cell growth but also induced apoptosis via caspase pathways. The experiments were conducted using various concentrations over different time periods, confirming the dose-dependent nature of its effects .

- Diabetes Model : A study involving db/db mice treated with varying doses of this compound showed significant improvements in fasting blood glucose levels and insulin tolerance tests over a 12-week period. These results suggest that this compound could be beneficial for managing type 2 diabetes by modulating energy metabolism .

特性

CAS番号 |

565-73-1 |

|---|---|

分子式 |

C2H3NNaO3 |

分子量 |

112.04 g/mol |

IUPAC名 |

sodium;oxamate |

InChI |

InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |

InChIキー |

VDJDPRLPCNKVEA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])N.[Na+] |

異性体SMILES |

C(=O)(C(=O)[O-])N.[Na+] |

正規SMILES |

C(=O)(C(=O)O)N.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

565-73-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sodium Oxamate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。